molecular formula C6H8O2 B008535 (3E,5E)-6-Hydroxyhexa-3,5-dien-2-one CAS No. 102605-96-9

(3E,5E)-6-Hydroxyhexa-3,5-dien-2-one

Cat. No. B008535
M. Wt: 112.13 g/mol
InChI Key: YLUVSOSEFIBPKJ-ZUVMSYQZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3E,5E)-6-Hydroxyhexa-3,5-dien-2-one is a chemical compound that belongs to the family of α,β-unsaturated ketones. It is also known as 3,5-Dihydroxy-6-hexen-2-one or DHK. This compound has attracted the attention of scientists due to its interesting chemical properties and potential applications in various fields such as pharmaceuticals, food industry, and agriculture.

Mechanism Of Action

The mechanism of action of (3E,5E)-6-Hydroxyhexa-3,5-dien-2-one is not fully understood. However, it is believed that this compound exerts its biological effects by interacting with various cellular targets such as enzymes, receptors, and ion channels. DHK has been shown to inhibit the growth of various microorganisms by disrupting their cell membranes. It has also been shown to scavenge free radicals and prevent oxidative damage to cells.

Biochemical And Physiological Effects

(3E,5E)-6-Hydroxyhexa-3,5-dien-2-one has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of various bacteria, fungi, and viruses. DHK has also been found to have anti-inflammatory and analgesic properties. Additionally, this compound has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

One of the advantages of using (3E,5E)-6-Hydroxyhexa-3,5-dien-2-one in lab experiments is its relatively simple synthesis method. Additionally, this compound is stable and can be easily stored. However, one of the limitations of using DHK in lab experiments is its low solubility in water, which can make it difficult to work with.

Future Directions

There are several potential future directions for research on (3E,5E)-6-Hydroxyhexa-3,5-dien-2-one. One area of interest is the development of new methods for synthesizing this compound that are more efficient and environmentally friendly. Another area of interest is the exploration of the potential applications of DHK in the food industry, particularly as an antioxidant. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify new targets for its use in the treatment of various diseases.

Synthesis Methods

There are several methods that have been developed for the synthesis of (3E,5E)-6-Hydroxyhexa-3,5-dien-2-one. One of the most commonly used methods involves the reaction of acetylacetone with glyoxal in the presence of a base catalyst such as sodium hydroxide. This reaction leads to the formation of DHK as the main product. Another method involves the reaction of 3,5-dioxohexanal with a base catalyst such as potassium hydroxide, which leads to the formation of DHK.

Scientific Research Applications

(3E,5E)-6-Hydroxyhexa-3,5-dien-2-one has been extensively studied for its potential applications in various scientific fields. It has been found to have antimicrobial, antifungal, and antiviral properties. This compound has also been shown to exhibit antioxidant activity, which makes it a potential candidate for use in the food industry. Additionally, DHK has been found to have potential applications in the synthesis of various pharmaceuticals.

properties

CAS RN

102605-96-9

Product Name

(3E,5E)-6-Hydroxyhexa-3,5-dien-2-one

Molecular Formula

C6H8O2

Molecular Weight

112.13 g/mol

IUPAC Name

(3E,5E)-6-hydroxyhexa-3,5-dien-2-one

InChI

InChI=1S/C6H8O2/c1-6(8)4-2-3-5-7/h2-5,7H,1H3/b4-2+,5-3+

InChI Key

YLUVSOSEFIBPKJ-ZUVMSYQZSA-N

Isomeric SMILES

CC(=O)/C=C/C=C/O

SMILES

CC(=O)C=CC=CO

Canonical SMILES

CC(=O)C=CC=CO

synonyms

2,4-Hexadienal, 5-hydroxy-, (E,E)- (9CI)

Origin of Product

United States

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